molecular formula C12H15NO3 B052317 Isopropyl 2-benzamidoacetate CAS No. 1776-56-3

Isopropyl 2-benzamidoacetate

Cat. No.: B052317
CAS No.: 1776-56-3
M. Wt: 221.25 g/mol
InChI Key: CMCPDXPCMOUWIY-UHFFFAOYSA-N
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Description

Diadenosine triphosphate, commonly referred to as Ap3a, is a dinucleoside polyphosphate composed of two adenosine molecules linked by three phosphate groups. This compound is naturally found in various biological systems and plays a significant role in cellular signaling and metabolism. It is known for its involvement in platelet aggregation and vascular smooth muscle cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diadenosine triphosphate typically involves the condensation of adenosine monophosphate with adenosine diphosphate. This reaction is catalyzed by specific enzymes such as aminoacyl-tRNA synthetases. The reaction conditions often require the presence of divalent cations like magnesium or manganese to facilitate the formation of the triphosphate linkage .

Industrial Production Methods: Industrial production of diadenosine triphosphate is generally carried out through enzymatic synthesis due to the specificity and efficiency of the enzymes involved. The process involves the use of purified enzymes and controlled reaction conditions to ensure high yield and purity of the product. The compound is then purified using chromatographic techniques and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Diadenosine triphosphate undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation. The hydrolysis of diadenosine triphosphate is catalyzed by nucleotide pyrophosphatase/phosphodiesterase enzymes, resulting in the formation of adenosine monophosphate and adenosine diphosphate .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of specific enzymes such as nucleotide pyrophosphatase/phosphodiesterase-4 (NPP4) and occurs under physiological conditions. Oxidation reactions may involve reactive oxygen species, while phosphorylation reactions require the presence of kinases and adenosine triphosphate as a phosphate donor .

Major Products Formed: The major products formed from the hydrolysis of diadenosine triphosphate are adenosine monophosphate and adenosine diphosphate. These products play crucial roles in cellular energy metabolism and signaling pathways .

Scientific Research Applications

Chemistry: In chemistry, diadenosine triphosphate is used as a substrate in various enzymatic reactions to study the mechanisms of nucleotide metabolism and signaling. It is also employed in the synthesis of other nucleotides and nucleotide analogs .

Biology: In biological research, diadenosine triphosphate is studied for its role as an alarmone, a molecule that signals cellular stress and triggers protective responses. It is involved in the regulation of gene expression and enzyme activity in response to environmental stressors .

Medicine: In medicine, diadenosine triphosphate is investigated for its potential therapeutic applications in cardiovascular diseases. Its ability to promote platelet aggregation and vascular smooth muscle cell growth makes it a candidate for developing treatments for thrombosis and vascular disorders .

Industry: In the industrial sector, diadenosine triphosphate is used in the production of diagnostic reagents and biochemical assays. Its stability and specificity make it an ideal component for various analytical applications .

Mechanism of Action

Diadenosine triphosphate exerts its effects through the activation of specific receptors and enzymes. It binds to purinergic receptors on the surface of cells, leading to the activation of signaling pathways that regulate cellular functions such as platelet aggregation and vascular smooth muscle cell growth. The compound is hydrolyzed by nucleotide pyrophosphatase/phosphodiesterase enzymes, releasing adenosine diphosphate and adenosine monophosphate, which further activate downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds:

  • Diadenosine tetraphosphate (Ap4a)
  • Diadenosine pentaphosphate (Ap5a)
  • Diadenosine hexaphosphate (Ap6a)

Uniqueness: Diadenosine triphosphate is unique among dinucleoside polyphosphates due to its specific role in platelet aggregation and vascular smooth muscle cell growth. While other dinucleoside polyphosphates also participate in cellular signaling, diadenosine triphosphate has distinct receptor affinities and enzymatic interactions that make it particularly important in cardiovascular research .

Properties

CAS No.

1776-56-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

propan-2-yl 2-benzamidoacetate

InChI

InChI=1S/C12H15NO3/c1-9(2)16-11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)

InChI Key

CMCPDXPCMOUWIY-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CNC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)OC(=O)CNC(=O)C1=CC=CC=C1

Synonyms

N-Benzoylglycine 1-Methylethyl Ester;  Hippuric Acid Isopropyl Ester

Origin of Product

United States

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